2-Bromo-2',5'-dimethoxyacetophenone

Description

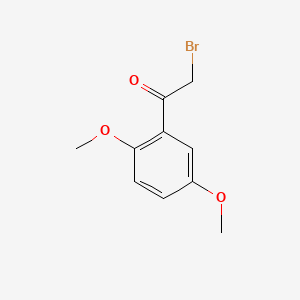

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQNFYVSEWDUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022152 | |

| Record name | alpha-Bromo-2',5'-dimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-21-3 | |

| Record name | 2-Bromo-2′,5′-dimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2',5'-dimethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo-2',5'-dimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 2,5-dimethoxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2',5'-DIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6ER0C1DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-2',5'-dimethoxyacetophenone chemical properties

An In-depth Technical Guide to 2-Bromo-2',5'-dimethoxyacetophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance

This compound, also known by its synonyms 2,5-Dimethoxyphenacyl bromide and 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, is a highly functionalized aromatic ketone.[1] Its strategic importance lies in the juxtaposition of a reactive α-bromo ketone with an electron-rich dimethoxy-substituted phenyl ring. This unique electronic and structural arrangement makes it an exceptionally versatile intermediate for constructing complex molecular architectures.

Identified by its CAS Number 1204-21-3 , this compound serves as a cornerstone in the synthesis of a wide array of bioactive molecules and advanced materials.[1][2][3][4][5] Its applications span from the development of pharmaceuticals targeting neurological disorders to the fabrication of organic photovoltaics.[1] This guide will elucidate the chemical principles that enable these diverse applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. The data presented below has been consolidated from various chemical suppliers and databases to ensure accuracy.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 1204-21-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][6] |

| Molecular Weight | 259.10 g/mol | [2][6] |

| Appearance | Pale yellow or beige fine crystalline powder/needles.[1][5][7] | [1][5][7] |

| Melting Point | 82-85 °C | [1] |

| Boiling Point | 323.1±27.0 °C (Predicted) | [8][9] |

| Solubility | Sparingly soluble in water (0.36 g/L at 25 °C).[5] | [5] |

| Storage Conditions | Store at 0-8°C in a well-ventilated, dry place under an inert atmosphere.[1][5] | [1][5] |

| Purity | Typically ≥97-98% (HPLC) | [1][3] |

Spectroscopic Profile

Spectroscopic data is crucial for reaction monitoring and final product confirmation.

| Technique | Key Features and Observed Shifts | Source(s) |

| ¹H NMR | Signals observed at approximately δ (ppm): 7.35 (d, J=3.0 Hz, 1H), 7.07 (dd, J=9.0, 3.0 Hz, 1H), 6.95 (d, J=9.0 Hz, 1H), 4.60 (s, 2H, -COCH₂Br), 3.90 (s, 3H, -OCH₃), 3.79 (s, 3H, -OCH₃). | [10] |

| ¹³C NMR | Characteristic peaks for carbonyl carbon, aromatic carbons, brominated methylene carbon, and methoxy carbons. | [11] |

| IR Spectroscopy | Strong absorption band around 1675 cm⁻¹ corresponding to the conjugated C=O stretching of the ketone. | [6][12] |

Synthesis and Mechanistic Rationale

The primary industrial and laboratory-scale synthesis of this compound involves the selective α-bromination of its precursor, 2',5'-dimethoxyacetophenone.

Synthetic Pathway

The reaction proceeds via the electrophilic addition of bromine to the enol or enolate form of the starting ketone. The choice of brominating agent is critical for achieving high yield and selectivity while minimizing side reactions, such as aromatic bromination.

Caption: Synthesis of this compound via α-bromination.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification step.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.

-

Causality Check: The choice of a non-polar aprotic solvent like chloroform minimizes premature enolization and side reactions.

-

Reagent Addition: Slowly add a solution of the brominating agent (e.g., polymer-supported pyridinium bromide perbromide, ~1.05 eq) to the flask at room temperature.[7] Using a polymer-supported reagent simplifies the workup, as the byproducts can be removed by simple filtration.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion. This prevents over-bromination and ensures optimal yield.

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove the polymer support (if used). Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, a solid, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Final Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR and IR spectra, comparing them against reference data.

Reactivity and Applications

The reactivity of this compound is dominated by the α-bromo ketone moiety, which acts as a potent electrophile.

Core Reactivity: Nucleophilic Substitution

The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 reaction. This allows for the facile introduction of the 2,5-dimethoxyphenacyl group into various molecular scaffolds.

Caption: General Sₙ2 reactivity of this compound.

Key Applications

-

Pharmaceutical Synthesis: This compound is a critical starting material for the API (Active Pharmaceutical Ingredient) Midodrine hydrochloride , which is used to treat low blood pressure (hypotension).[4] Its structure is also a building block for novel therapeutic agents with potential anti-inflammatory, anticancer, and antimicrobial properties.[1][5]

-

Materials Science: It is employed in the development of organic photovoltaics, where its electronic properties can enhance light absorption and energy conversion efficiency.[1] Additionally, it is used to create fluorescent probes for real-time biological imaging.[1]

-

Polymer Chemistry: The reagent plays a role in the synthesis of specialty polymers, contributing to materials with unique properties for coatings and adhesives.[1]

Safety and Handling

As a reactive chemical intermediate, proper handling and storage of this compound are imperative for laboratory safety.

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[6][13]

Recommended Handling and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles (conforming to EN166).[14]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[14]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[15]

-

-

Handling Procedures: Wash hands and any exposed skin thoroughly after handling.[14] Avoid breathing dust.[13]

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[5][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, avoiding release to the environment.[13][14]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its predictable and versatile reactivity. Its role as an electrophilic building block enables the synthesis of a diverse range of complex molecules, from life-saving pharmaceuticals to innovative materials. By understanding its properties, synthesis, and safe handling protocols as outlined in this guide, researchers can effectively leverage this powerful reagent to advance their scientific and developmental objectives.

References

- 2-Bromo-2'5'-Dimethoxy Acetophenone.

- This compound | C10H11BrO3 | CID 70997. PubChem. [Link]

- 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. ROS. [Link]

- Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

- Supporting information. The Royal Society of Chemistry. [Link]

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

- This compound, 25 Kgs UN Approved drums, NLT 98% Purity. IndiaMART. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-2â5â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C10H11BrO3 | CID 70997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1204-21-3 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. This compound(1204-21-3) 1H NMR [m.chemicalbook.com]

- 11. This compound(1204-21-3) 13C NMR spectrum [chemicalbook.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

2-Bromo-2',5'-dimethoxyacetophenone CAS number 1204-21-3

An In-depth Technical Guide to 2-Bromo-2',5'-dimethoxyacetophenone (CAS 1204-21-3)

Core Compound Overview

This compound is a substituted acetophenone derivative that serves as a highly versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive α-bromo ketone and an electron-rich dimethoxy-substituted benzene ring, makes it a valuable building block, particularly in the pharmaceutical and material science sectors.[1][2] This guide provides an in-depth exploration of its synthesis, characterization, and critical applications, designed for researchers and development scientists.

This compound, also known as 2,5-Dimethoxyphenacyl bromide, is a pale yellow or beige crystalline solid.[1][2][3] It is recognized as a key starting material in the synthesis of the API Midodrine hydrochloride, a drug used to treat orthostatic hypotension.[4]

| Property | Value | Source(s) |

| CAS Number | 1204-21-3 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][5] |

| Molecular Weight | 259.10 g/mol | [1][5] |

| Appearance | Beige or pale yellow fine crystalline powder or needles | [1][2][3] |

| Melting Point | 82-85 °C | [1][3] |

| Solubility | Sparingly soluble in water (0.36 g/L at 25 °C) | [2] |

| IUPAC Name | 2-bromo-1-(2,5-dimethoxyphenyl)ethanone | [5] |

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound is a well-established, two-step process. The causality behind this approach lies in first constructing the acetophenone backbone and then selectively halogenating the α-carbon, a critical transformation that requires careful control to prevent unwanted side reactions.

Step 1: Synthesis of the Precursor, 2',5'-Dimethoxyacetophenone

The foundational precursor is synthesized via a Friedel-Crafts acylation of 1,4-dimethoxybenzene.[6][7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring.

Mechanism: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by forming a highly electrophilic acylium ion.[6] This ion is then attacked by the nucleophilic 1,4-dimethoxybenzene ring to form the desired ketone. The two methoxy groups are strongly activating and ortho-, para-directing; acylation occurs at one of the positions ortho to a methoxy group.

Caption: High-level workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation [6][7][8]

-

Setup: Equip a dry, round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. Place the flask in an ice bath.

-

Reagents: Suspend aluminum chloride (1.1 - 1.3 molar equivalents) in a dry solvent such as dichloromethane.

-

Addition: Add 1,4-dimethoxybenzene (1.0 molar equivalent) to the suspension.

-

Acylation: Slowly add acetyl chloride (1.0 - 1.2 molar equivalents) dropwise to the stirred mixture, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2',5'-dimethoxyacetophenone can be purified by vacuum distillation or recrystallization. Typical yields range from 64-90%.[6]

Step 2: Selective α-Bromination

This is the most critical step, where a bromine atom is introduced at the carbon adjacent (alpha) to the carbonyl group. The primary challenge is achieving high selectivity for this side-chain bromination over the bromination of the highly activated aromatic ring.[9]

Mechanism: The reaction typically proceeds via an acid-catalyzed enol intermediate.[10] The ketone is first protonated by the acid catalyst, which increases the acidity of the α-hydrogens. Tautomerization then forms the enol. This enol acts as a nucleophile, attacking an electrophilic bromine source (like Br₂ or a species derived from NBS).[10][11] The choice of a less harsh brominating agent and controlled conditions are paramount to prevent electrophilic attack on the benzene ring.[9]

Caption: Mechanism of acid-catalyzed α-bromination via an enol intermediate.

Detailed Experimental Protocol: α-Bromination [3][9][10]

-

Setup: Dissolve the precursor, 2',5'-dimethoxyacetophenone (1.0 equivalent), in a suitable solvent such as chloroform or methanol in a round-bottom flask protected from light.

-

Brominating Agent: A polymer-supported pyridinium bromide perbromide[3] or a solution of bromine (1.0 equivalent) in the same solvent can be used.

-

Addition: Slowly add the brominating agent to the stirred solution at 0-5 °C. The use of a slight acid catalyst (e.g., a drop of HCl in methanol) can facilitate enolization.[9]

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Workup: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

-

Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound product can be purified by recrystallization from a solvent like ethanol to yield a beige or pale yellow solid.[2][3]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product. This is typically achieved through a combination of spectroscopic and chromatographic techniques.[12]

Spectroscopic Elucidation

Spectroscopy provides definitive structural information.

| Technique | Expected Observations for this compound |

| ¹H NMR | Singlet for the two α-protons (CH₂Br) around 4.6 ppm.[13]Two singlets for the two methoxy group protons (-OCH₃) around 3.8-3.9 ppm.[13]A set of multiplets or distinct signals in the aromatic region (6.9-7.4 ppm) corresponding to the three protons on the benzene ring.[13] |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹.Characteristic C-O stretching bands for the methoxy groups and aryl ether.A C-Br stretching band in the fingerprint region. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.Fragmentation patterns corresponding to the loss of Br, COCH₂Br, and other fragments. |

Protocol: NMR Sample Preparation [12]

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved before placing the tube in the NMR spectrometer for analysis.

Chromatographic Purity Assessment

Chromatography is used to assess purity and monitor reaction progress.

-

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the conversion of the starting material to the product. The brominated product will typically have a different Rf value than the starting acetophenone on a silica gel plate.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides their mass spectra, allowing for the identification and quantification of any impurities.[12]

Protocol: Thin-Layer Chromatography (TLC) [12]

-

Prepare a TLC plate (silica gel) by drawing a baseline in pencil approximately 1 cm from the bottom.

-

Spot a dilute solution of the crude reaction mixture and the starting material as a reference onto the baseline.

-

Place the plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Allow the solvent front to travel up the plate.

-

Remove the plate, mark the solvent front, and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

Applications in Research and Development

The utility of this compound stems from its dual reactivity, making it a valuable precursor in multiple fields.

Cornerstone in Pharmaceutical Synthesis

This compound is a crucial intermediate in pharmaceutical manufacturing.[1]

-

Midodrine Synthesis: It is a key starting material for the production of Midodrine, an antihypotensive agent.[4]

-

Drug Discovery Building Block: Its structure allows it to serve as a scaffold for creating libraries of novel compounds for drug discovery.[1] It has been used in the synthesis of molecules with potential anti-inflammatory and anticancer properties.[1]

Caption: Role as a key intermediate in pharmaceutical synthesis.

Advanced Material Science Applications

Beyond pharmaceuticals, its unique electronic and chemical properties are leveraged in material science:

-

Phase Change Inks: It can be used in the formulation of phase change inks.[3]

-

Organic Electronics: The compound is utilized in the development of materials for organic photovoltaics (solar cells), where it can contribute to enhancing light absorption.[1]

-

Fluorescent Probes: It serves as a precursor for creating fluorescent probes used in biological imaging to visualize cellular processes.[1]

-

Polymer Chemistry: It plays a role in the synthesis of specialty polymers for unique coatings and adhesives.[1]

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is critical.

GHS Hazard Information: [5][14]

| Hazard Class | GHS Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment | H400 | Very toxic to aquatic life |

-

Signal Word: Warning[15]

Safe Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] It is often recommended to store at 2-8 °C.[1][2] Keep the container tightly closed.[14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Application Notes and Protocols for Catalytic α-Bromination of Substituted Acetophenones. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD1dbIz4fzAfTSMBNd4LhJtvC5qRWs2ebcusvTWoq1ksUi2MnKv7XIj0wp8W5o3EECt9puON4RcRaXDiGFouYwKTl3LV-b1DdN3Llhmog3UKRWPVOHYBVqp82C8cVJXeoT1AOsjSaicnXBIv5MWhrAQeL2lVL21SsUqAQVAyc5DVIk3eznKeknYb6DNR4Jv451NOouDJ-u20Dfmg0brNJ0XT5VjMsA-HxNcfmrv9fCx6UCsA==]

- What is bromination acetophenone?. Quora. [URL: https://www.quora.

- Synthesis of 2,5-Dimethoxyacetophenone from 1,4-Dimethoxybenzene: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcJZvhk27nIeG8ZGhQ69ezW0Y8Yw3l7ZX6e7nnTCjkif-P-rYbabj5_mO9aoyHpds8DsdgKrC6PsdDmZ4j2fP7G8HIOFkocrrYs6Z1q1TaZt935xDt425u5m3V45ZxxfTBALOtrRCqgtOEsybZmaqzX0Z3q7vwPlORZKp_fXXGNoyBlmRUvhA8D-OjvFwu3yp89ZX-psxdhtJhJOJslhmpijTuaYseiTEmwrkpvqZFc6V3lhV-96TIQFqsLpAE]

- This compound 1204-21-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/2-bromo-2-5-dimethoxyacetophenone-1204-21-3.html]

- This compound | 1204-21-3. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5345095_EN.htm]

- Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-5-dimethoxyacetophenone]

- 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.

- Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra03859d]

- Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [URL: https://zenodo.org/records/5579998]

- A Comparative Guide to the Analytical Characterization of 2-Bromo-2'-methoxyacetophenone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYnHEWVjRLMfGs8h3ADPXD4fpeP-EayKPE3L9pS6jRByG8W4G7pOTBbSzB5KaytZMEzukB-mey6GC_4HRIDmFazHOSmwEGypqkuoEf2Lb0DwHTsevtcJgWEaY5Z-jgS-DBPUCCp-nLAaKD9kfOYDh1lqfYtFH7Af8ZxdkNj-WWJxtDqdFa55O_BT65bRy2jsBFguCVEQ0g_lLtCMfdlSwN9IoLE7ZPv9Xd1GDjDCPqOmn44Y8=]

- Synthesis of 2,5-Dimethoxyacetophenone. designer-drug.com. [URL: https://www.designer-drug.com/pte/12.162.180.114/dcd/chemistry/2c-h.html]

- Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [URL: https://erowid.org/archive/rhodium/chemistry/2c-h.acid.html]

- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/2-bromo-2-5-dimethoxyacetophenone]

- 2-Bromo-2′,5′-dimethoxyacetophenone 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/104582]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70997]

- SAFETY DATA SHEET - 2-Bromo-2,5-dimethoxyacetophenone. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107100050]

- 2,5-dihydroxyacetophenone. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0836]

- This compound (CAS No. 1204-21-3) SDS. Guidechem. [URL: https://www.guidechem.com/msds/1204-21-3.html]

- This compound | 1204-21-3. INDOFINE Chemical Company. [URL: https://www.indofinechemical.com/product/pharma-intermediates/2-bromo-2-5-dimethoxyacetophenone-12-646]

- 2-Bromo-2′,5′-dimethoxyacetophenone 97 1204-21-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- 1204-21-3 | this compound. ChemScene. [URL: https://www.chemscene.com/products/2-bromo-2-5-dimethoxyacetophenone-cas-1204-21-3.html]

- This compound(1204-21-3) 1 h nmr. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1204-21-3_1HNMR.htm]

- 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. ROS. [URL: https://rosdev.com/our-products/86-2-bromo-2-4-dimethoxy-acetophenone/]

- This compound(1204-21-3)ir1. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1204-21-3_IR1.htm]

- 2-Bromo-2′,5′-dimethoxyacetophenone. Echemi. [URL: https://www.echemi.com/products/pd20150929051.html]

- 2-Bromo-2'5'-Dimethoxy Acetophenone. Vihita Drugs & Intermediates. [URL: https://www.vihitadrugs.com/2-bromo-2-5-dimethoxy-acetophenone.html]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1204-21-3 [chemicalbook.com]

- 4. 2-Bromo-2â5â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]

- 5. This compound | C10H11BrO3 | CID 70997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 9. zenodo.org [zenodo.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound(1204-21-3) 1H NMR spectrum [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. fishersci.com [fishersci.com]

2-Bromo-2',5'-dimethoxyacetophenone molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Bromo-2',5'-dimethoxyacetophenone

Abstract

This compound is a versatile α-bromo ketone that serves as a pivotal intermediate in the fields of pharmaceutical development, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a reactive brominated α-carbon and an electron-rich dimethoxy-substituted phenyl ring, endows it with a valuable chemical profile for constructing complex molecular scaffolds. This guide provides a comprehensive technical overview of its structural features, validated spectroscopic characterization methods, detailed synthesis protocols from common starting materials, and a discussion of its significant applications. By elucidating the causality behind experimental choices and mechanistic pathways, this document serves as a resource for researchers and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Molecular Structure & Physicochemical Properties

Structural Elucidation

This compound, with the CAS Number 1204-21-3, is an acetophenone derivative.[1] Its structure is defined by a central ethanone core. One carbon of the ethyl group (the α-carbon) is substituted with a bromine atom, while the carbonyl group is attached to a 2,5-dimethoxyphenyl ring.

The key functional groups are:

-

α-Bromo Ketone: This moiety is the center of the molecule's reactivity. The presence of the electron-withdrawing bromine atom and the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating various substitution reactions.[2]

-

Dimethoxy Phenyl Ring: The two methoxy groups at the 2' and 5' positions are electron-donating, activating the aromatic ring towards certain electrophilic substitutions, although the primary reactivity of the molecule is dominated by the α-bromo ketone functionality.

Caption: Molecular structure of this compound.

Physicochemical & Spectroscopic Data

The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis. It typically appears as a pale yellow or beige crystalline solid.[1][3]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1204-21-3 | [1][4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][4][5] |

| Molecular Weight | 259.10 g/mol | [4][5] |

| Appearance | Pale yellow / Beige solid | [1][3][6] |

| Melting Point | 82 - 85 °C | [1][6] |

| Purity | ≥97% (HPLC) | [1][5] |

| SMILES | COc1ccc(OC)c(c1)C(=O)CBr |

| InChIKey | RGQNFYVSEWDUEI-UHFFFAOYSA-N | |

Table 2: Spectroscopic Data Interpretation

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | -CH₂Br | ~4.6 ppm (s, 2H) | Protons on the α-carbon are significantly deshielded by the adjacent electron-withdrawing carbonyl group and the bromine atom. Appears as a singlet as there are no adjacent protons.[7] |

| Ar-OCH₃ | ~3.8-3.9 ppm (s, 6H) | Protons of the two methoxy groups are in a typical range for aryl methyl ethers.[7][8] | |

| Ar-H | ~6.9-7.4 ppm (m, 3H) | Aromatic protons exhibit complex splitting patterns due to their positions on the substituted ring.[7] | |

| ¹³C NMR | C=O (Ketone) | ~185-195 ppm | The carbonyl carbon is highly deshielded, appearing far downfield. |

| -CH₂Br | ~30-40 ppm | The α-carbon is shifted downfield due to the attached bromine atom. | |

| Ar-C-O | ~150-160 ppm | Aromatic carbons directly attached to the electron-donating methoxy groups. | |

| Ar-C | ~110-130 ppm | Other aromatic carbons. | |

| IR Spectroscopy | C=O Stretch | ~1675 cm⁻¹ | Strong absorption characteristic of a conjugated aryl ketone.[9] |

| | C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ and ~1020 cm⁻¹ | Two distinct bands are typical for aryl alkyl ethers.[9] |

Synthesis and Mechanism

The synthesis of this compound is a two-step process starting from the commercially available 1,4-dimethoxybenzene. The strategy involves an initial Friedel-Crafts acylation to form the ketone precursor, followed by a selective α-bromination.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the C-Br bond and subsequently the aryl-acyl C-C bond, tracing the target molecule back to simple precursors.

Caption: Retrosynthetic pathway for this compound.

Step 1: Synthesis of 2',5'-Dimethoxyacetophenone via Friedel-Crafts Acylation

The introduction of the acetyl group onto the 1,4-dimethoxybenzene ring is achieved via a classic Friedel-Crafts acylation.[10][11] This reaction uses an acylating agent, such as acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality of Experimental Design: The Lewis acid catalyst is crucial as it coordinates with the acylating agent to form a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich 1,4-dimethoxybenzene ring. The reaction is typically run at a low temperature (0 °C to room temperature) to control the reaction rate and minimize potential side reactions.[10] Anhydrous conditions are essential as the Lewis acid reacts violently with water.

Detailed Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler.

-

Reagents: The flask is charged with anhydrous aluminum chloride (1.1-1.3 molar equivalents) and a dry solvent such as dichloromethane (CH₂Cl₂).[10] The suspension is cooled to 0 °C in an ice bath.

-

Addition: A solution of 1,4-dimethoxybenzene (1.0 molar equivalent) and acetyl chloride (1.0-1.2 molar equivalents) in dichloromethane is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.[10]

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 1-3 hours.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield 2',5'-dimethoxyacetophenone.[10][12]

Step 2: α-Bromination of 2',5'-Dimethoxyacetophenone

This key transformation introduces the bromine atom at the α-position of the ketone. The reaction is an acid-catalyzed α-substitution that proceeds through an enol intermediate.[2][13]

Mechanism of Acid-Catalyzed Bromination: The reaction mechanism is a cornerstone of its synthetic utility and proceeds in three main steps:

-

Protonation: The carbonyl oxygen is rapidly and reversibly protonated by the acid catalyst (e.g., HBr generated in situ or acetic acid solvent).

-

Enol Formation (Rate-Determining Step): A base (e.g., water or the solvent) removes a proton from the α-carbon, leading to the formation of an enol intermediate. This tautomerization is the slowest step and thus dictates the overall reaction rate.[2][13][14] The rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[2][13]

-

Electrophilic Attack: The electron-rich double bond of the enol attacks molecular bromine (Br₂), forming a new C-Br bond and a protonated carbonyl. A final deprotonation step regenerates the acid catalyst and yields the final α-bromo ketone product.

Caption: Mechanism of the acid-catalyzed α-bromination of acetophenone.

Detailed Experimental Protocol:

-

Setup: A round-bottom flask is charged with 2',5'-dimethoxyacetophenone (1.0 molar equivalent) and a suitable solvent, such as acetic acid or chloroform.[6][13]

-

Bromine Addition: The solution is stirred at room temperature. A solution of molecular bromine (1.0-1.1 molar equivalents) in the same solvent is added dropwise. Careful control of the addition rate is critical to prevent a buildup of bromine and the formation of dibrominated byproducts.[2]

-

Alternative Brominating Agent: Alternatively, a solid brominating agent like polymer-supported pyridinium bromide perbromide can be used for easier handling and work-up.[6][15]

-

Reaction: The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material. The reaction is often accompanied by the disappearance of the bromine color and the evolution of HBr gas (which should be scrubbed).

-

Work-up: The reaction mixture is diluted with water, and the product is extracted with an organic solvent like dichloromethane.

-

Purification: The organic layer is washed with a dilute solution of sodium thiosulfate (to remove any excess bromine), followed by sodium bicarbonate solution and brine. After drying and solvent evaporation, the crude product, a pale yellow solid, is typically purified by recrystallization from a solvent like ethanol.

Applications in Research and Development

The utility of this compound stems from its identity as a bifunctional synthetic building block.

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of the API Midodrine hydrochloride, a drug used to treat orthostatic hypotension.[16] Its structure serves as a precursor for a wide range of more complex molecules. Researchers leverage its reactivity to build scaffolds for compounds targeting neurological disorders and those with potential anti-inflammatory and anticancer properties.[1]

-

Materials Science: The compound has found applications beyond pharmaceuticals. It is used in the development of organic photovoltaics, where it can be incorporated into materials designed to enhance light absorption and improve energy conversion efficiency.[1] Furthermore, its structural motifs are employed in the creation of novel fluorescent probes for use in biological imaging.[1]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

|---|

|

| Warning | H315: Causes skin irritation.[17][18] H319: Causes serious eye irritation.[17][18] H335: May cause respiratory irritation.[17][18] H400: Very toxic to aquatic life.[17] |-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[19] Avoid inhalation of dust and contact with skin and eyes.[19]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8°C under an inert atmosphere is recommended.[1][3]

-

Disposal: Waste must be disposed of as hazardous chemical waste in accordance with local and national regulations. Due to its high aquatic toxicity, it must not be released into the environment.[18]

Conclusion

This compound is a compound of significant synthetic value. Its well-defined molecular structure, characterized by a reactive α-bromo ketone, allows for predictable and versatile chemical transformations. The synthetic routes to this molecule are robust and based on fundamental organic reactions, making it an accessible intermediate for a broad range of applications. From its critical role in the synthesis of pharmaceuticals like Midodrine to its emerging use in advanced materials, this compound continues to be an important tool for chemists and researchers driving innovation in science and industry.

References

- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone.

- Quora. (2020). What is bromination acetophenone?.

- designer-drug.com. (n.d.). Synthesis of 2,5-Dimethoxyacetophenone.

- PubChem. (n.d.). This compound.

- Gao, et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry.

- Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones.

- YouTube. (2014). Alpha Bromination of a Ketone 002.

- Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone.

- Vihita Drugs & Intermediates. (n.d.). 2-Bromo-2'5'-Dimethoxy Acetophenone.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1204-21-3 [chemicalbook.com]

- 7. This compound(1204-21-3) 13C NMR spectrum [chemicalbook.com]

- 8. 2',5'-Dimethoxyacetophenone(1201-38-3) 1H NMR spectrum [chemicalbook.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Article [designer-drug.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-Bromo-2â5â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]

- 17. This compound | C10H11BrO3 | CID 70997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Page loading... [guidechem.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-2',5'-dimethoxyacetophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-2',5'-dimethoxyacetophenone (CAS No. 1204-21-3), a pivotal intermediate in pharmaceutical and materials science research. The document details its physicochemical characteristics, spectroscopic profile, and core chemical reactivity. Emphasis is placed on the mechanistic principles behind its synthesis via electrophilic α-bromination and its subsequent utility as a versatile building block. A detailed, field-proven laboratory protocol for its synthesis and purification is provided, alongside a case study illustrating its strategic role in the manufacturing of the antihypotensive drug, Midodrine. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this important compound.

Introduction and Strategic Importance

This compound, also known as 2,5-Dimethoxyphenacyl bromide, is a highly functionalized aromatic ketone. Its structure, featuring a reactive α-bromo ketone moiety and an electron-rich dimethoxy-substituted benzene ring, makes it an exceptionally valuable precursor in multi-step organic synthesis.[1][2] The presence of two electrophilic sites—the carbonyl carbon and the bromine-bearing α-carbon—coupled with the bromide's efficacy as a leaving group, allows for a diverse range of chemical transformations.[3]

This compound serves as a critical starting material in the synthesis of numerous biologically active molecules.[1] Most notably, it is a key intermediate in the production of Midodrine hydrochloride, a clinically significant α1-adrenergic receptor agonist used to treat orthostatic hypotension.[4][5] Its applications also extend into materials science, where it has been explored for use in organic photovoltaics, fluorescent probes, and specialty polymers.[6] This guide will elucidate the fundamental chemical and physical properties that underpin these applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is foundational for its effective use in research and development.

Physical Properties

This compound is typically a beige or pale yellow crystalline solid at room temperature.[6][7] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as acetone.[3][4] For optimal stability, it should be stored in a cool, dry, and well-ventilated environment, preferably under an inert atmosphere at temperatures between 2-8°C.[3][6]

| Property | Value | Source(s) |

| CAS Number | 1204-21-3 | [8] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [6][8] |

| Molecular Weight | 259.10 g/mol | [8][9] |

| Appearance | Beige or pale yellow fine crystalline powder/needles | [3][6][7] |

| Melting Point | 82-85 °C | [6][8][10] |

| Boiling Point | 323.1 °C (Predicted) | [1][11] |

| Solubility | Very slightly soluble in water (0.36 g/L at 25°C); Soluble in Acetone | [3][4] |

| Density | ~1.42 - 1.55 g/cm³ | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key expected features are outlined below.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include two singlets for the non-equivalent methoxy groups, a singlet for the α-bromomethylene protons, and three distinct signals for the aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.[12]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-6') | ~7.35 | d | J(A,B) = 3.0 |

| Aromatic H (H-4') | ~7.07 | dd | J(B,C) = 9.0; J(A,B) = 3.0 |

| Aromatic H (H-3') | ~6.95 | d | J(B,C) = 9.0 |

| -COCH₂Br | ~4.60 | s | N/A |

| -OCH₃ | ~3.90 | s | N/A |

| -OCH₃ | ~3.79 | s | N/A |

| (Note: Data derived from reference spectra.[12] Actual values may vary slightly based on solvent and instrument.) |

-

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum will show ten distinct carbon signals. Key signals include the carbonyl carbon (~190 ppm), the α-bromomethyl carbon (~35 ppm), two methoxy carbons (~56 ppm), and six aromatic carbons, including two quaternary carbons attached to the oxygen atoms.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretch, typically appearing around 1680-1700 cm⁻¹. Other significant absorptions include C-O stretching from the methoxy groups and C-H stretching from the aromatic and aliphatic components.[13]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.[14]

Chemical Synthesis and Mechanism

The most common and efficient synthesis of this compound is through the acid-catalyzed α-bromination of its precursor, 2',5'-dimethoxyacetophenone.[7][15]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The causality behind this specific and widely used transformation lies in the acid-catalyzed formation of an enol intermediate, which is the rate-determining step of the reaction.[3][7] The electron-donating methoxy groups on the aromatic ring increase the electron density of the carbonyl oxygen, facilitating protonation, but the reaction's selectivity for the α-position over aromatic bromination is maintained under controlled conditions.

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system designed for high yield and purity. It employs a safer brominating agent system to avoid the direct handling of liquid bromine.

Materials:

-

2',5'-Dimethoxyacetophenone

-

Sodium Bromate (NaBrO₃)

-

Sodium Bisulfite (NaHSO₃) solution (20-25 wt%)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2',5'-dimethoxyacetophenone (1.0 eq) and an aqueous solution of sodium bromate (2.2 eq).

-

Brominating Agent Generation: While stirring the mixture, slowly add the sodium bisulfite solution (2.2 eq) dropwise over approximately 30-40 minutes. The in-situ generation of the brominating species will occur.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with ice-cold water to remove inorganic salts.

-

Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to obtain pure this compound as a beige solid.[16]

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from its nature as a potent electrophile. The α-carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This Sₙ2-type reaction is the cornerstone of its application in building more complex molecular architectures.[3][17]

Case Study: Synthesis of the Drug Midodrine

A prime example of its strategic importance is the synthesis of Midodrine, an antihypotensive agent.[4][13] this compound serves as the key starting material for constructing the core structure of the drug. The synthetic workflow involves two critical transformations following the initial bromination.

Caption: Key transformations from the title compound to Midodrine.

-

Introduction of the Amino Group: The α-bromo group is displaced by a nitrogen nucleophile. Common industrial methods use reagents like potassium phthalimide (Gabriel synthesis) or hexamethylenetetramine (Delepine reaction), which provide a masked form of ammonia, preventing over-alkylation and ensuring the selective formation of the primary amine after a subsequent hydrolysis step.[5][18]

-

Reduction of the Ketone: The ketone carbonyl is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This reduction creates the ethanolamine backbone characteristic of Midodrine and its active metabolite, desglymidodrine.[5][13]

-

Final Elaboration: The resulting amino alcohol intermediate is then coupled with a protected glycine unit to complete the synthesis of Midodrine.

This pathway highlights the compound's role as a linchpin, enabling the efficient and controlled assembly of a complex pharmaceutical agent from simpler precursors.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications: It is an irritant to the skin (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It is also classified as very toxic to aquatic life (H400).[13][17]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][19]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. In case of contact, rinse the affected area with plenty of water.[17]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6][19]

Conclusion

This compound is a compound of significant scientific and commercial value. Its well-defined physicochemical properties, predictable reactivity, and central role as a synthetic intermediate underscore its importance in modern organic chemistry. The mechanistic clarity of its synthesis and the strategic efficiency it offers in complex molecular construction, particularly in pharmaceutical development, ensure its continued relevance. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize this versatile chemical building block in their work.

References

- Gao, Y., et al. (2024).

- Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones. LibreTexts Chemistry. [Link]

- IndiaMART. (n.d.). This compound. Product Page. [Link]

- Vihita Drugs & Intermediates. (n.d.). 2-Bromo-2'5'-Dimethoxy Acetophenone. Product Page. [Link]

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Ketone halogenation. Wikipedia, The Free Encyclopedia. [Link]

- Google Patents. (2011). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.

- Google Patents. (2022).

- Google Patents. (2006). CN1775739A - Midodrine hydrochloride intermediate 2-amino-1-(2, 5-dimethoxy benzene)-alcohol preparing method.

- Veeprho. (n.d.). 2-Bromo-2′,5′-dimethoxyacetophenone | CAS 1204-21-3. [Link]

- Wikipedia. (n.d.). Midodrine. Wikipedia, The Free Encyclopedia. [Link]

- Harmon, R. E. (1987). Synthesis of Biologically Active Substituted Chalcones. WMU ScholarWorks. [Link]

- PrepChem. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-2â5â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]

- 5. CN1775739A - Mido drine hydrochloride intermediate 2-amino-1-(2, 5-dimethoxy benzene)-alcohol preparing method - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. environmentclearance.nic.in [environmentclearance.nic.in]

- 11. fiveable.me [fiveable.me]

- 12. This compound(1204-21-3) 13C NMR [m.chemicalbook.com]

- 13. Midodrine - Wikipedia [en.wikipedia.org]

- 14. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 15. This compound | 1204-21-3 [chemicalbook.com]

- 16. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US20220144754A1 - Process for preparation of midodrine and intermediates thereof - Google Patents [patents.google.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-Bromo-2',5'-dimethoxyacetophenone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Bromo-2',5'-dimethoxyacetophenone (CAS No. 1204-21-3). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers an in-depth examination of the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this important synthetic intermediate. The guide integrates experimental protocols with detailed spectral interpretation, underpinned by fundamental principles of spectroscopic techniques.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, frequently utilized in the preparation of a variety of pharmaceutical compounds and other complex organic molecules. Its structure, featuring a substituted aromatic ring, a ketone carbonyl group, and a reactive α-bromo substituent, makes it a versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds. Given its role as a precursor, unambiguous structural confirmation and purity assessment are paramount. This guide provides the foundational spectroscopic data and its interpretation to ensure the identity and quality of this compound for research and development applications.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is chemically inert and provides a reference signal at 0 ppm.

-

Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

Instrumental Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Acquisition time: 1.5 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: 0 to 220 ppm

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets for each unique carbon.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.35 | d | 1H | 3.0 | H-6' |

| 7.07 | dd | 1H | 9.0, 3.0 | H-4' |

| 6.95 | d | 1H | 9.0 | H-3' |

| 4.60 | s | 2H | - | -CH₂Br |

| 3.90 | s | 3H | - | 5'-OCH₃ |

| 3.79 | s | 3H | - | 2'-OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.95-7.35 ppm): The three signals in this region correspond to the three protons on the dimethoxy-substituted benzene ring. The splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.

-

The doublet at 7.35 ppm with a small coupling constant (J = 3.0 Hz) is assigned to H-6', which is coupled only to H-4' (meta-coupling).

-

The doublet of doublets at 7.07 ppm is assigned to H-4', which is coupled to both H-3' (ortho-coupling, J = 9.0 Hz) and H-6' (meta-coupling, J = 3.0 Hz).

-

The doublet at 6.95 ppm with a large coupling constant (J = 9.0 Hz) corresponds to H-3', which is coupled to H-4' (ortho-coupling).

-

-

Methylene Protons (4.60 ppm): The singlet at 4.60 ppm integrating to 2H is assigned to the methylene protons of the -CH₂Br group. The absence of splitting indicates that there are no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent bromine atom and the carbonyl group.

-

Methoxy Protons (3.90 and 3.79 ppm): The two sharp singlets at 3.90 and 3.79 ppm, each integrating to 3H, are assigned to the two methoxy groups (-OCH₃). Their distinct chemical shifts confirm that they are in different chemical environments on the aromatic ring.

`dot graph "H_NMR_Structure" { layout=neato; node [shape=none, fontsize=10]; edge [style=invis];

} ` Figure 1: Structure of this compound with proton assignments.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C=O |

| 153.8 | C-5' |

| 153.2 | C-2' |

| 126.9 | C-1' |

| 115.3 | C-4' |

| 114.8 | C-6' |

| 113.9 | C-3' |

| 56.4 | 5'-OCH₃ |

| 56.1 | 2'-OCH₃ |

| 31.0 | -CH₂Br |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (190.5 ppm): The signal at the lowest field (most deshielded) is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons (113.9-153.8 ppm): The six signals in this region correspond to the six carbons of the benzene ring. The two carbons attached to the oxygen atoms (C-2' and C-5') are the most downfield due to the deshielding effect of the electronegative oxygen. The other signals are assigned based on established substituent effects on benzene ring chemical shifts.[3][4]

-

Methoxy Carbons (56.4 and 56.1 ppm): These two signals in the aliphatic region are characteristic of methoxy group carbons.

-

Methylene Carbon (31.0 ppm): The signal at the highest field (most shielded) is assigned to the methylene carbon of the -CH₂Br group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent to IR radiation.

-

Transfer the finely ground powder to a pellet press.

-

Apply high pressure (several tons) to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (from -CH₂- and -OCH₃) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

| ~700 | Strong | C-Br stretch |

Interpretation of the IR Spectrum:

The IR spectrum confirms the presence of the key functional groups in this compound. The strong absorption band at approximately 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of the aromatic ring is confirmed by the C-H stretching vibrations around 3050 cm⁻¹ and the C=C skeletal vibrations at ~1600 and ~1480 cm⁻¹. The strong bands around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the aryl ether linkages. Finally, the C-Br stretching vibration is observed in the fingerprint region, typically around 700 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on a capillary GC column.

-

The separated components enter the mass spectrometer, where they are ionized (typically by electron impact, EI).

-

The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show the molecular ion peak and several fragment ion peaks. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure |

| 258/260 | [M]⁺ (Molecular ion) |

| 179 | [M - CH₂Br]⁺ |

| 165 | [M - Br - CO]⁺ |

| 151 | [M - Br - CO - CH₂]⁺ |

| 135 | [C₈H₇O₂]⁺ |

Interpretation of the Mass Spectrum:

The fragmentation of this compound is expected to follow pathways typical for α-haloketones and substituted acetophenones.

`dot graph "Mass_Spec_Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} ` Figure 2: Proposed primary fragmentation pathways for this compound.

-

Molecular Ion ([M]⁺): The molecular ion peak will appear as a doublet at m/z 258 and 260, with approximately equal intensity, confirming the presence of one bromine atom.

-

Loss of Bromomethyl Radical: Cleavage of the C-C bond between the carbonyl group and the bromomethyl group can lead to the formation of the 2,5-dimethoxybenzoyl cation at m/z 179.

-

Loss of Bromine Radical: Alpha-cleavage can also result in the loss of a bromine radical to give an ion at m/z 179.

-

Further Fragmentation: The fragment at m/z 179 can further lose a molecule of carbon monoxide (CO) to yield an ion at m/z 151.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a consistent and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key functional groups. Mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns that are in agreement with the proposed structure. This comprehensive spectroscopic analysis serves as an essential reference for the quality control and utilization of this compound in synthetic applications.

References

- Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Royal Society of Chemistry. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. memphis.edu [memphis.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

Reactivity of the alpha-bromo ketone in 2-Bromo-2',5'-dimethoxyacetophenone

An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 2-Bromo-2',5'-dimethoxyacetophenone

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-bromo ketone moiety within the this compound scaffold. This versatile chemical intermediate is of significant interest to researchers in organic synthesis and drug development due to its unique electronic and steric properties. The guide delves into the fundamental principles governing its reactivity, including the pronounced electrophilicity of the α-carbon, the influence of the dimethoxy-substituted phenyl ring, and the compound's propensity to undergo nucleophilic substitution, elimination, and rearrangement reactions. Detailed mechanistic pathways, field-proven experimental protocols, and applications in the synthesis of complex molecules, including pharmaceutical agents like Midodrine hydrochloride, are presented. This document serves as an authoritative resource for scientists aiming to harness the synthetic potential of this valuable building block.

Introduction: The Strategic Importance of α-Bromo Ketones

Alpha-bromo ketones are a cornerstone class of organic intermediates, prized for their dual functionality which enables the construction of complex molecular architectures.[1][2] The defining structural feature—a bromine atom positioned on the carbon adjacent (alpha) to a carbonyl group—renders the molecule highly reactive and synthetically versatile.[2] The electrophilic nature of the α-carbon, synergistically activated by the electron-withdrawing carbonyl group and the excellent leaving group potential of the bromide ion, predisposes it to a wide array of chemical transformations.[2][3]

Within this class, this compound (also known as 2,5-Dimethoxyphenacyl bromide) emerges as a particularly valuable reagent.[4][5] Its structure, featuring a substituted aromatic ring, provides a scaffold for building molecules with specific electronic and pharmacological properties. It is a key intermediate in the synthesis of various pharmaceutical agents, fluorescent probes, and materials for organic photovoltaics.[4][6] Notably, it is a critical starting material for the production of the API (Active Pharmaceutical Ingredient) Midodrine hydrochloride, a drug used to treat orthostatic hypotension.[7] This guide will explore the core principles of its reactivity, providing the causal logic behind its synthetic utility.

Physicochemical Properties and Synthesis

Understanding the physical and chemical characteristics of this compound is fundamental to its effective application.

Core Compound Characteristics

The compound typically appears as a beige or white to off-white crystalline powder.[6][8] Its key properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1204-21-3 | [6][9] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [6][9] |

| Molecular Weight | 259.10 g/mol | [9] |

| Melting Point | 83-85 °C | |

| Appearance | Beige fine crystalline powder or needles | [6][8] |

| Solubility | Sparingly soluble in water | [6] |

Synthesis Pathway: α-Bromination of 2',5'-Dimethoxyacetophenone

The most direct and common method for preparing this compound is through the alpha-bromination of its parent ketone, 2',5'-dimethoxyacetophenone.[8] This reaction is a classic example of an acid-catalyzed α-substitution.[10][11]

Mechanism Rationale: Under acidic conditions, the carbonyl oxygen is protonated, which significantly enhances the acidity of the α-hydrogens. This facilitates tautomerization to form an enol intermediate. This enol, now acting as a nucleophile, attacks molecular bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.[2][10][11] Using a solvent like acetic acid is common for this transformation.[10][11]

Caption: Acid-catalyzed α-bromination workflow.

A Deep Dive into Reactivity and Mechanism

The synthetic utility of this compound is dictated by the interplay between the carbonyl group, the α-bromine, and the substituted aromatic ring.

The Dual-Activated α-Carbon

The reactivity of the molecule is centered on the α-carbon. It is rendered highly electrophilic due to two primary factors:

-

Inductive Effect of the Carbonyl: The adjacent carbonyl group is strongly electron-withdrawing, polarizing the Cα-C bond and creating a partial positive charge on the α-carbon.

-

Inductive Effect and Leaving Group Ability of Bromine: The electronegative bromine atom further withdraws electron density. Crucially, the bromide ion (Br⁻) is an excellent leaving group, facilitating reactions where it is displaced.[3]

Influence of the 2',5'-Dimethoxy Phenyl Ring

The two methoxy groups on the phenyl ring exert a significant electronic influence.[12] Methoxy groups are activating, donating electron density to the aromatic ring via the mesomeric (resonance) effect, which is generally stronger than their electron-withdrawing inductive effect. This has several consequences:

-

Carbonyl Reactivity: The electron donation can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted acetophenone, potentially slowing direct nucleophilic attack at the carbonyl.[13]

-

Stability of Intermediates: The ring can stabilize transition states and intermediates through resonance, influencing reaction rates and pathways.

-

Nucleophilic Aromatic Substitution: While the primary reactivity is at the α-bromo position, the electron-rich nature of the ring makes it generally unsuited for nucleophilic aromatic substitution unless other strongly withdrawing groups are present.[14][15]

Major Reaction Pathways

This is the most prevalent reaction pathway for this compound.[3] The reaction proceeds via a single-step S_{N}2 mechanism where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion.[3][16][17] This pathway is exceptionally efficient for α-carbonyl halides.[17][18]